2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide is an organic compound with the molecular formula C6H10ClN5O This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms
Vorbereitungsmethoden
The synthesis of 2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide typically involves the reaction of a primary amine with orthoesters and sodium azide in an acetic acid medium. . The reaction conditions generally require heating and the use of glacial acetic acid as a solvent. Industrial production methods may involve scaling up this reaction and optimizing conditions to improve yield and purity.
Analyse Chemischer Reaktionen
2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring is of interest for the development of new pharmaceuticals due to its stability and potential biological activity.
Materials Science: Tetrazole derivatives are used in the synthesis of energetic materials, such as propellants and explosives, due to their high nitrogen content and thermal stability.
Biochemistry: The compound can be used in the synthesis of DNA and other biomolecules, leveraging the reactivity of the tetrazole ring.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or materials science .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide can be compared with other tetrazole-containing compounds, such as:
5-Phenyltetrazole: Known for its high acidity and stability, used in various chemical syntheses.
Tetrazol-1-ylacetic acid: Used in the synthesis of antibiotics and other pharmaceuticals.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN5O/c1-5(7)6(13)8-2-3-12-10-4-9-11-12/h4-5H,2-3H2,1H3,(H,8,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDNABNRSKJGRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1N=CN=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.